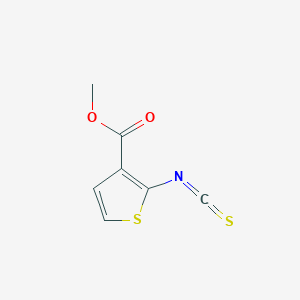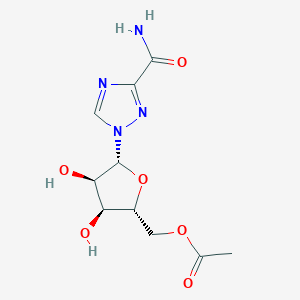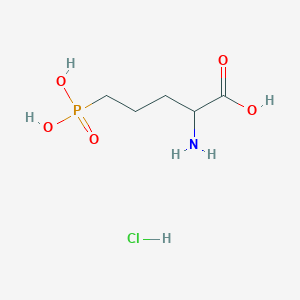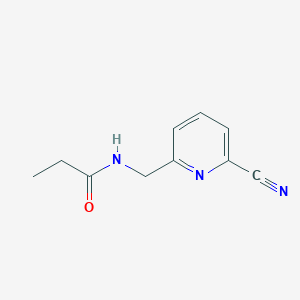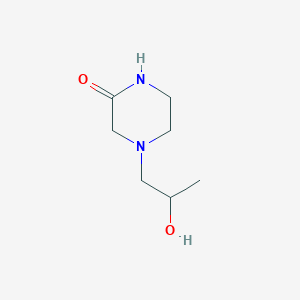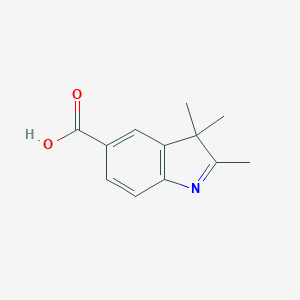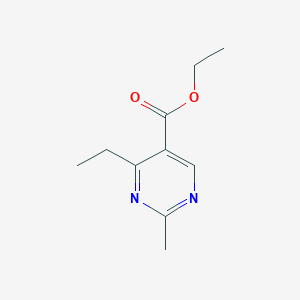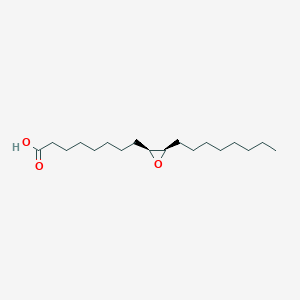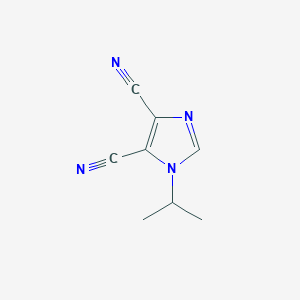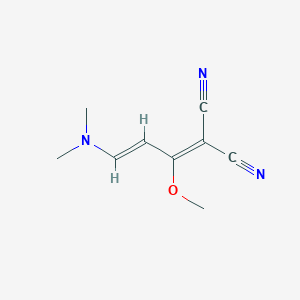
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
Vue d'ensemble
Description
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is a chemical compound with the CAS Number: 95689-38-6 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 2-[(2E)-3-(dimethylamino)-1-methoxy-2-propenylidene]malononitrile .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a base-free malononitrile activated condensation of 3-methylquinoxaline-2 (1 H )-one (3MQ) 1 with aryl aldehydes 3a–3ad for synthesis of styrylquinoxalin-2 (1 H )-ones (SQs) 4a–4ad with excellent yields has been reported . In this reaction, malononitrile activates the aldehyde via Knoevenagel condensation towards reaction with 3MQ .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques. For example, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . Theoretical analysis was performed using DFT/B3LYP/6-311G++ (d, p) and Gaussian 09 program quantum chemical calculations .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. A Zn(OTf)2-promoted cyclization reaction of tosylhydrazones with 2-(dimethylamino)malononitrile has been successfully developed providing an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, four benzylidenemalononitrile derivatives were functionalized, synthesized, and analyzed using 1H NMR, FTIR, and UV–vis . A study of electrochemical properties was conducted using cyclic voltammetry .Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
The derivative [18F]FDDNP, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, has been used in positron emission tomography to determine the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living Alzheimer disease patients. This technique is crucial for diagnostic assessment and monitoring treatment response in Alzheimer's Disease (Shoghi-Jadid et al., 2002).
Optical Devices for Anionic Detection
2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile have been synthesized for use as optical devices in anionic detection, specifically for the detection of cyanide in water. These compounds change color in response to the presence of certain anions, making them valuable for environmental monitoring (Schramm et al., 2016).
Solvatochromic Behaviour
Research on the solvatochromic behavior of certain malononitrile derivatives, like DCV[3] and DCV[4], has been conducted. These compounds have potential as nonlinear materials due to their donor-acceptor structures, but their centrosymmetric crystallization limits their application in the crystalline state. Their reversed solvatochromic behavior in different solvents has been a point of study (Bogdanov et al., 2019).
Two-Photon Absorption Properties
Malononitrile derivatives have been studied for their two-photon absorption properties. These properties are significant in the field of photonics, where materials that can absorb two photons simultaneously are valuable for applications like 3D optical data storage and photodynamic therapy (Zhao et al., 2007).
Fluorescent Probes for Malononitrile Detection
A fluorescent probe based on 6-(dimethylamino)-3-hydroxy-2-naphthaldehyde, named Mal-P1, was developed to detect malononitrile, a precursor of hydrogen cyanide. This probe is significant for monitoring malononitrile due to its extensive industrial use and potential health risks (Jung et al., 2020).
Safety And Hazards
Orientations Futures
The future directions for the research on similar compounds have been suggested. For instance, the utility of enaminones as building blocks in organic synthesis has been explored . The reaction of enaminones with malononitrile in ethanolic piperidine afforded products of molecular formulae corresponding to the formation of 1:1 adducts .
Propriétés
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUYKZLMAGACBX-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



